REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].CN(C=O)C.[CH2:28](I)[CH3:29]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][C:17]([O:20][CH2:28][CH3:29])=[CH:18][CH:19]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
0.602 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1013 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for five hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had precipitated
|
Type
|
CUSTOM
|
Details
|
The ice/water bath is removed
|
Type
|
STIRRING
|
Details
|
stir over the weekend at 20-25°, at which time it
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting solids are partitioned between ethyl acetate and aqueous saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel eluting with methanol/dichloromethane (1/99)
|
Type
|
ADDITION
|
Details
|
containing ammonium hydroxide (0.5%)
|
Type
|
ADDITION
|
Details
|
containing ammonium hydroxide (0.5%)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |